2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, an ethoxy group, and a hydroxybenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the ethoxy and hydroxybenzylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imine group can produce a secondary amine.
Scientific Research Applications
2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
tert-Butyl carbamate: A compound with a carbamate functional group, used in various chemical reactions.
Gabapentin: A compound with similar structural features, used as a medication.
Uniqueness
2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-3-33-18-12-14(8-9-17(18)30)13-26-29-21(24)19(23(31)25-10-11-32-2)20-22(29)28-16-7-5-4-6-15(16)27-20/h4-9,12-13,30H,3,10-11,24H2,1-2H3,(H,25,31)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGBLOLRSTEIG-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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